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alpha-(3-Bromophenyl)benzylamine Documentation Hub

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  • Product: alpha-(3-Bromophenyl)benzylamine
  • CAS: 55095-16-4

Core Science & Biosynthesis

Foundational

(3-Bromophenyl)(phenyl)methylamine chemical structure and molecular weight

An In-depth Technical Guide to (3-Bromophenyl)(phenyl)methylamine This guide provides a comprehensive technical overview of (3-Bromophenyl)(phenyl)methylamine, a versatile chemical compound utilized in organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3-Bromophenyl)(phenyl)methylamine

This guide provides a comprehensive technical overview of (3-Bromophenyl)(phenyl)methylamine, a versatile chemical compound utilized in organic synthesis and pharmaceutical research. The document details its chemical structure, molecular properties, and synthesis, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

(3-Bromophenyl)(phenyl)methylamine is a secondary amine characterized by a central nitrogen atom bonded to a methyl group, a phenyl group, and a 3-bromophenyl group. This specific arrangement of moieties confers its unique chemical properties and reactivity.

The definitive structure is systematically named N-(3-bromophenyl)-1-phenylmethanamine according to IUPAC nomenclature. However, for brevity and common usage, it is often referred to by the name (3-Bromophenyl)(phenyl)methylamine. Its identity is unequivocally confirmed by its CAS Number: 55095-16-4[1][2].

To facilitate computational modeling and database searches, the structure can be represented by the following SMILES string: C1=CC=C(C=C1)C(C2=CC=CC=C2Br)N[3].

Below is a two-dimensional representation of the chemical structure:

Caption: Chemical structure of (3-Bromophenyl)(phenyl)methylamine.

Molecular and Physicochemical Properties

The molecular formula for this compound is C13H12BrN[1][2]. Based on this composition, the key molecular properties have been calculated and are summarized in the table below. These properties are crucial for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight 262.15 g/mol [1]
Exact Mass 261.01500 g/mol [2]
LogP (Predicted) 4.19750[2]
pKa (Predicted) 8.25 ± 0.10[4]
Density (Predicted) 1.383 ± 0.06 g/cm³[4]
Boiling Point (Predicted) 356.5 ± 27.0 °C[4]
Polar Surface Area 26.02 Ų[2]

Note: Predicted values are computationally derived and should be confirmed experimentally for critical applications.

Synthesis and Reactivity

(3-Bromophenyl)(phenyl)methylamine serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical research[4]. Its structure is amenable to various chemical transformations.

A common synthetic approach involves the reductive amination of a ketone precursor, (3-bromophenyl)(phenyl)methanone (also known as 3-bromobenzophenone)[5]. This two-step process is a cornerstone of amine synthesis due to its efficiency and versatility.

Conceptual Synthesis Workflow:

G A Precursors: (3-Bromophenyl)(phenyl)methanone + Methylamine B Step 1: Imine Formation (Condensation) A->B C Intermediate: N-((3-bromophenyl)(phenyl)methylene)methanamine B->C D Step 2: Reduction (e.g., NaBH4) C->D E Final Product: (3-Bromophenyl)(phenyl)methylamine D->E

Caption: Conceptual workflow for the synthesis via reductive amination.

Experimental Protocol: Reductive Amination

This is a generalized protocol and may require optimization based on specific laboratory conditions and desired scale.

  • Imine Formation:

    • In a round-bottom flask, dissolve (3-bromophenyl)(phenyl)methanone (1.0 eq) in a suitable anhydrous solvent (e.g., methanol or ethanol).

    • Add a solution of methylamine (1.1-1.5 eq) in the same solvent.

    • Optionally, an acid catalyst (e.g., a few drops of acetic acid) can be added to facilitate the reaction.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH4) (1.5-2.0 eq), in portions to control the exothermic reaction.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel to yield the pure (3-Bromophenyl)(phenyl)methylamine.

Causality in Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent in the imine formation step is critical to prevent the hydrolysis of the imine intermediate back to the starting ketone and amine.

  • Excess Amine: A slight excess of the amine is used to drive the equilibrium towards the formation of the imine.

  • Portion-wise Addition of Reductant: Sodium borohydride reacts exothermically with protic solvents like methanol. Slow, portion-wise addition at a reduced temperature is a crucial safety measure to manage the reaction's temperature and prevent runaway reactions.

Spectroscopic Characterization

The structural elucidation of (3-Bromophenyl)(phenyl)methylamine relies on standard spectroscopic techniques. While a specific spectrum for this exact molecule is not publicly available in the search results, the expected signals can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and 3-bromophenyl rings, a singlet for the methyl protons, a signal for the methine proton, and a broad singlet for the amine proton. The aromatic region would be complex due to the substitution pattern.

  • ¹³C NMR: The carbon NMR would display signals for the methyl carbon, the methine carbon, and the distinct aromatic carbons. The carbon attached to the bromine atom would have a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).

  • Infrared (IR) Spectroscopy: The IR spectrum would feature a characteristic N-H stretching vibration for the secondary amine, C-H stretches for the aromatic and aliphatic groups, and C=C stretching vibrations for the aromatic rings.

Applications and Further Research

This compound is a key intermediate in the synthesis of novel organic molecules. Its utility stems from the presence of multiple reactive sites: the secondary amine, the aromatic rings, and the carbon-bromine bond. The bromine atom, in particular, allows for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the construction of more complex molecular architectures. These properties make it a compound of interest for developing new therapeutic agents and other functional organic materials.

References

  • ChemUniverse. (n.d.). (3-BROMOPHENYL)(PHENYL)METHANAMINE. Retrieved from [Link]

  • Chemsrc. (n.d.). (3-bromophenyl)(phenyl)methylamine. Retrieved from [Link]

  • LookChem. (n.d.). Cas 55095-16-4,(3-bromophenyl)(phenyl)methylamine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Grignard addition to 3-bromobenzonitrile for benzylamine synthesis

Application Note: High-Fidelity Synthesis of -Substituted Benzylamines via Chemoselective Grignard Addition-Reduction Executive Summary This application note details the protocol for synthesizing -substituted (3-bromophe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of


-Substituted Benzylamines via Chemoselective Grignard Addition-Reduction 

Executive Summary

This application note details the protocol for synthesizing


-substituted (3-bromophenyl)methanamines  using 3-bromobenzonitrile as the electrophilic scaffold. While standard hydrolysis of the Grignard-nitrile adduct yields ketones, this protocol utilizes an in situ reduction strategy (the "modified Canonne-Bruylants" sequence) to intercept the intermediate metallo-imine, yielding primary amines.

Strategic Value: The retention of the 3-bromo handle is the critical quality attribute (CQA) of this synthesis. It serves as a "privileged" orthogonal handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) in late-stage drug diversification. This protocol optimizes chemoselectivity to prevent unwanted metal-halogen exchange at the aryl bromide site.

Strategic Analysis & Reaction Mechanics

The Chemoselectivity Challenge

3-Bromobenzonitrile presents two competing electrophilic sites to the organomagnesium reagent:

  • The Nitrile (

    
    ):  The desired site of nucleophilic attack.
    
  • The Aryl Bromide (

    
    ):  Susceptible to Magnesium-Halogen exchange (creating a transient Grignard that leads to polymerization or biaryl byproducts).
    

Thermodynamic Control:

  • Nitrile Addition: Generally kinetically favored at lower temperatures (

    
    C).
    
  • Halogen Exchange: Activation energy is higher; typically suppressed below

    
    C in the absence of bulky ligands.
    
The "One-Pot" Reduction Mechanism

To obtain the amine rather than the ketone, the magnesium imine salt intermediate must be reduced prior to aqueous hydrolysis.

  • Standard Path (Ketone):

    
    
    
  • Target Path (Amine):

    
    
    

The addition of Methanol (MeOH) serves a dual purpose: it protonates the magnesium salt to form the neutral imine/iminium species in situ, which activates it for immediate hydride reduction by Sodium Borohydride (


).

ReactionPathway Start 3-Bromobenzonitrile Intermediate Mg-Imine Salt (Stable in THF) Start->Intermediate Nucleophilic Addition (THF, 0°C) Grignard Grignard Reagent (R-MgX) Grignard->Intermediate Reduction NaBH4 / MeOH (In-situ Reduction) Intermediate->Reduction Protonation & Hydride Transfer SideProduct Ketone (Hydrolysis Artifact) Intermediate->SideProduct Aqueous Acid (Avoid!) Product α-Substituted Benzylamine Reduction->Product Workup

Figure 1: Reaction pathway distinguishing the amine synthesis route from the standard ketone hydrolysis pathway.

Experimental Protocol

Reagents & Equipment
  • Substrate: 3-Bromobenzonitrile (Solid, MW: 182.02).[1]

  • Reagent: Grignard Reagent (e.g., Methylmagnesium bromide, 3.0 M in ether).

  • Reductant: Sodium Borohydride (

    
    ), Methanol (anhydrous).
    
  • Solvent: THF (anhydrous, distilled over Na/Benzophenone or from SPS).

  • Equipment: Flame-dried Schlenk flask, Argon/Nitrogen line, cooling bath (

    
    C).
    
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 250 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Purge with Argon for 15 minutes.

  • Charge the flask with 3-Bromobenzonitrile (1.0 equiv) and anhydrous THF (0.5 M concentration relative to nitrile) .

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Controlled Grignard Addition

  • Charge the addition funnel with the Grignard reagent (1.2 - 1.5 equiv) .

  • Add the Grignard dropwise over 30 minutes.

    • Critical: Maintain internal temperature

      
      C to prevent Ar-Br exchange.
      
  • Upon completion, allow the mixture to stir at 0°C for 2 hours.

    • Checkpoint: The solution typically turns from colorless to yellow/orange, indicating the formation of the magnesium imine salt.

Step 3: Transimination and Reduction (The "Switch")

  • Dilute: Add anhydrous Methanol (excess, typically 5-10 equiv relative to Mg) dropwise at 0°C.

    • Caution: Exothermic![2] This quenches excess Grignard and protonates the imine salt.

  • Reduce: Immediately add Sodium Borohydride (2.0 equiv) portion-wise as a solid or as a solution in alkaline MeOH.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT) and stir for 1 hour.

Step 4: Workup and Purification

  • Quench: Cool to 0°C and slowly add 1N HCl until pH < 2. Stir for 20 mins to decompose borate complexes.

  • Wash: Extract the acidic aqueous layer with Diethyl Ether (

    
    ) to remove non-basic organic impurities (e.g., unreacted nitrile, biaryls). Discard these organic extracts.
    
  • Basify: Adjust the aqueous layer to pH > 12 using 6N NaOH.

  • Extract Product: Extract the basic aqueous layer with DCM or Ethyl Acetate (

    
    ).
    
  • Dry: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via flash column chromatography (DCM/MeOH/NH4OH) or isolate as the HCl salt.

Data Summary & Optimization

Stoichiometry Table
ComponentRoleEquiv.Critical Note
3-Bromobenzonitrile Substrate1.0Limiting reagent.
Grignard (R-MgX) Nucleophile1.2 - 1.5Excess ensures full conversion; >2.0 increases Br-exchange risk.
Methanol Proton Source>5.0Must be anhydrous; activates imine for reduction.
NaBH4 Reductant1.5 - 2.0Add after MeOH to ensure hydride attacks the iminium.
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Yield / Polymerization Metal-Halogen ExchangeLower addition temp to -20°C; Increase stir rate; Ensure Grignard is not too concentrated.
Ketone Formation Premature HydrolysisEnsure MeOH/NaBH4 is added before any water/acid. Ensure solvents are dry.
Starting Material Recovery Enolization (if R has

-H)
Use non-enolizable Grignards or increase equivalents slightly; Warm to RT before reduction step if conversion is slow.

Workflow Logic (Decision Tree)

OptimizationTree Start Start Synthesis CheckTemp Is Temp controlled (< 5°C)? Start->CheckTemp Exchange Risk: Ar-Br Exchange (Polymerization) CheckTemp->Exchange No Proceed Proceed to Addition CheckTemp->Proceed Yes CheckQuench Quench Method? Proceed->CheckQuench AcidQuench Acid/Water First CheckQuench->AcidQuench MeOHQuench MeOH/NaBH4 First CheckQuench->MeOHQuench ResultKetone Product: Ketone (Wrong Target) AcidQuench->ResultKetone ResultAmine Product: Amine (Success) MeOHQuench->ResultAmine

Figure 2: Decision tree highlighting critical control points for chemoselectivity and functional group interconversion.

References

  • Canonne, P., Foscolos, G. B., & Lemay, G. (1980).[3] "Facile conversion of nitriles to amines."[4] Tetrahedron Letters, 21(2), 155–158.

  • Amosov, Y. I., et al. (2021). "Chemoselectivity in Grignard Additions to Halobenzonitriles." Journal of Organic Chemistry, 86(4), 3450-3462.

  • BenchChem. (2025).[5] "Comparative Analysis of Synthesis Methods for Substituted Benzylamines." BenchChem Application Notes.

  • Organic Chemistry Portal. "Synthesis of Amines from Nitriles."

Sources

Technical Notes & Optimization

Troubleshooting

removing imine dimer impurities from alpha-(3-Bromophenyl)benzylamine

The following guide is structured as a Technical Support Center resource for researchers working with alpha-(3-Bromophenyl)benzylamine (also known as (3-Bromophenyl)(phenyl)methylamine). Issue Diagnosis & Mechanism User...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource for researchers working with alpha-(3-Bromophenyl)benzylamine (also known as (3-Bromophenyl)(phenyl)methylamine).

Issue Diagnosis & Mechanism

User Report: "I am observing a persistent impurity (~5-10%) in my alpha-(3-Bromophenyl)benzylamine product. It appears less polar than the primary amine on TLC and has a molecular weight approximately double that of the target compound minus ammonia."

Technical Analysis: The impurity you are encountering is chemically identified as the Schiff Base Dimer (N-alkyl imine). In the synthesis of diarylmethylamines, this forms via the condensation of the final amine product with unreacted ketone precursor (3-Bromobenzophenone) or the intermediate ketimine.

  • Target Compound (Amine):

    
     (MW: ~262.15 Da)[1][2]
    
  • Impurity (Imine Dimer):

    
     (MW: ~505.25 Da)
    
  • Formation Pathway:

    
    
    

This reaction is reversible. The "dimer" is lipophilic and often co-crystallizes with the product, making standard recrystallization difficult.

Visualizing the Impurity Pathway

The following diagram illustrates the equilibrium that creates this impurity and the logic behind the removal strategy.

Imine Dimer Formation and Removal Ketone 3-Bromobenzophenone (Precursor) ImineDimer Schiff Base Dimer (Impurity) Ketone->ImineDimer Condensation (-H2O) Amine alpha-(3-Bromophenyl) benzylamine (Target Product) Amine->ImineDimer Condensation (-H2O) ImineDimer->Ketone Hydrolysis (+H2O) ImineDimer->Amine Hydrolysis (+H2O) Acid Aqueous HCl (Hydrolysis Agent) ImineDimer->Acid Treatment Salt Amine-HCl Salt (Water Soluble) Acid->Salt Product Recovery (Aqueous Phase) Waste Regenerated Ketone (Organic Waste) Acid->Waste Impurity Cleavage (Organic Phase)

Figure 1: Mechanism of Schiff base dimer formation and the acid-mediated hydrolysis pathway for purification.

Troubleshooting Protocols

Choose the protocol that best fits your current stage of purification.

Protocol A: Acid-Base Hydrolytic Extraction (Recommended)

Best for: Crude reaction mixtures or oils containing >5% impurity. Principle: This method exploits the hydrolytic instability of the C=N bond in the dimer. Aqueous acid hydrolyzes the dimer back into the amine (which forms a water-soluble salt) and the ketone (which remains organic-soluble).

StepActionTechnical Rationale
1 Dissolve crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .Creates a lipophilic phase for the ketone impurity to reside in after hydrolysis.
2 Add 1M - 2M HCl (approx. 3-4 equivalents). Stir vigorously for 30–60 minutes at RT.Critical Step: The acid protonates the imine nitrogen, catalyzing water attack (hydrolysis).[3] The target amine is simultaneously protonated and pulled into the aqueous phase.
3 Separate the layers. Keep the Aqueous Layer .The organic layer now contains the cleaved ketone impurity and non-basic organics. The aqueous layer holds your product as the amine-HCl salt.
4 Wash the aqueous layer once with fresh EtOAc/DCM.Removes any physically entrained organic impurities.
5 Basify the aqueous layer with NaOH (2M) or NH₄OH to pH > 12.Converts the amine salt back to the free base, making it insoluble in water.
6 Extract the cloudy aqueous mixture with DCM (3x).Recovers the purified amine.
7 Dry (Na₂SO₄) and concentrate.[4]Yields the dimer-free amine.
Protocol B: Salt Crystallization (High Purity)

Best for: Final polishing (>95% purity) or if the amine is a solid. Principle: The amine forms a stable, crystalline lattice with HCl, whereas the bulky imine dimer often cannot fit into the lattice or remains more soluble in the mother liquor.

  • Dissolve the amine in a minimal amount of dry ethanol or methanol .

  • Add 1.1 equivalents of HCl (using 1.25M HCl in EtOH or ether).

  • Add diethyl ether or MTBE dropwise until turbidity persists.

  • Cool to 0°C or -20°C overnight.

  • Filter the white precipitate. The imine dimer remains in the filtrate.

Decision Matrix: Which Method?

Use this flowchart to select the optimal purification route for your specific situation.

Purification Decision Tree Start Start: Impurity Detected ImpurityLevel Impurity Level? Start->ImpurityLevel High > 5% (Crude Oil) ImpurityLevel->High Low < 5% (Solid) ImpurityLevel->Low Hydrolysis Protocol A: Acid Hydrolysis Extraction High->Hydrolysis SaltCryst Protocol B: HCl Salt Crystallization Low->SaltCryst Check Check Purity (HPLC/NMR) Hydrolysis->Check SaltCryst->Check Success Pure Product Check->Success Clean Fail Impurity Persists Check->Fail Dirty Fail->Hydrolysis Repeat with Longer Stir Time

Figure 2: Decision matrix for selecting the appropriate purification protocol based on impurity load.

Frequently Asked Questions (FAQs)

Q: Why does the impurity reappear after I purified the compound? A: This is a classic "storage stability" issue. Primary benzylic amines can slowly condense with atmospheric CO₂ (forming carbamates) or oxidize to imines if stored improperly. However, if the "dimer" reappears, it suggests you have residual ketone (3-bromobenzophenone) in your sample. Even trace amounts of ketone will slowly react with the amine to reform the Schiff base equilibrium. Solution: Ensure the final extraction (Protocol A, Step 3) completely removes the cleaved ketone.

Q: Can I use silica gel chromatography to remove the dimer? A: Yes, but with a caveat. Silica gel is slightly acidic (


). As you run the column, the acidity can hydrolyze the imine on the column.[3][5] This leads to "streaking" or the appearance of a new ketone spot that wasn't there before.
  • Recommendation: If you must use chromatography, pre-treat the silica with 1% Triethylamine (TEA) to neutralize it, OR intentionally use the acidity to hydrolyze the dimer by running a slow column, though this is harder to control than liquid-liquid extraction [1].

Q: My amine is an oil. Protocol B (Crystallization) isn't working. A: Alpha-substituted benzylamines can be difficult to crystallize as free bases due to rotational freedom.

  • Fix: Do not try to crystallize the free base. Convert it to the Hydrochloride or Hydrobromide salt . These salts are almost always high-melting solids. Follow Protocol B, but do not neutralize at the end if you can use the salt form in your next step.

Q: How do I confirm the impurity is gone using NMR? A:

  • Target Amine: Look for the methine proton (

    
    ). It typically appears as a singlet around 
    
    
    
    5.0–5.5 ppm (solvent dependent).
  • Imine Dimer: The methine proton in the Schiff base (

    
    ) is often shifted downfield or appears as a distinct signal due to the different magnetic environment. Also, look for the absence of the imine 
    
    
    
    carbon signal in
    
    
    NMR (
    
    
    160–170 ppm) [2].

References

  • Master Organic Chemistry. (2022). Imines: Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Royal Society of Chemistry. (2010).[4] Convenient and Clean Synthesis of Imines from Primary Benzylamines. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Alpha-(3-Bromophenyl)benzylamine Compound Summary. Retrieved from [Link]

  • Silva, P. J., et al. (2019). New insights into the mechanism of Schiff base synthesis from aromatic amines.[6] PeerJ Organic Chemistry.[6] Retrieved from [Link]

Sources

Optimization

optimizing yield in reductive amination of 3-bromobenzophenone

Technical Support Center: Reductive Amination of 3-Bromobenzophenone Introduction: The Steric Challenge Welcome to the Technical Support Center. You are likely here because standard reductive amination protocols (e.g., S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reductive Amination of 3-Bromobenzophenone

Introduction: The Steric Challenge

Welcome to the Technical Support Center. You are likely here because standard reductive amination protocols (e.g., STAB/DCE) are failing to drive conversion on your 3-bromobenzophenone substrate.

The Core Problem: Unlike aldehydes or aliphatic ketones, 3-bromobenzophenone is a diaryl ketone . The carbonyl carbon is sterically shielded by two phenyl rings. While the 3-bromo substituent is electron-withdrawing (increasing electrophilicity), the steric bulk prevents the rapid formation of the hemiaminal intermediate. Furthermore, the equilibrium between the ketone and the imine is unfavorable; without active water removal or Lewis acid activation, the imine concentration remains negligible, leading to low yields or direct reduction of the ketone to the alcohol.

Module 1: Critical Parameters & Mechanism

To optimize yield, you must shift the equilibrium toward the imine before introducing the reducing agent.

Mechanism & Failure Points (Visualization)

ReductiveAmination Ketone 3-Bromobenzophenone (Substrate) Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine (Slow due to Sterics) Alcohol 3-Bromobenzhydrol (Major Impurity) Ketone->Alcohol + Hydride Source (If Imine not formed) Amine Amine (R-NH2) Hemiaminal->Ketone Reversion Imine Imine / Iminium (Target Intermediate) Hemiaminal->Imine - H2O (Requires Ti(OiPr)4 or Sieves) Imine->Hemiaminal + H2O Product Target Amine Imine->Product + Hydride Source (NaBH4 / NaBH3CN)

Figure 1: Reaction pathway showing the critical competition between Imine formation and direct Ketone reduction.

Module 2: Troubleshooting Guide (Q&A)

Q1: I am seeing <10% conversion to the amine, and the starting material remains untouched. I am using STAB (Sodium Triacetoxyborohydride) in DCE.

  • Diagnosis: STAB is a mild reductant, but it is bulky. It struggles to activate sterically hindered diaryl ketones. Furthermore, STAB does not effectively scavenge water, preventing the equilibrium shift to the imine.

  • Solution: Switch to a Titanium(IV) Isopropoxide (

    
    )  protocol.[1] The Titanium acts as a dual-function reagent: it acts as a Lewis acid to activate the carbonyl and chemically scavenges water to drive imine formation irreversibly.
    

Q2: My LCMS shows a large peak with M+2 (mass matches the alcohol). Why?

  • Diagnosis: This is 3-bromobenzhydrol . You likely added the reducing agent (

    
     or 
    
    
    
    ) before the imine was fully formed. Since the ketone reduction is faster than the condensation of a hindered ketone, the hydride attacked the ketone directly.
  • Solution: Adopt a Stepwise One-Pot procedure.

    • Stir Ketone + Amine +

      
       for 6–12 hours (ensure Imine formation).
      
    • Only then add the reducing agent.

Q3: I tried catalytic hydrogenation (Pd/C +


) to be "cleaner," but I lost the bromine atom. 
  • Diagnosis: Hydrodehalogenation. Aryl bromides are labile under standard hydrogenation conditions, especially with Palladium.

  • Solution: Avoid heterogeneous hydrogenation. Use hydride reagents (

    
    , 
    
    
    
    ) or the Leuckart-Wallach reaction (formic acid), which are chemoselective and will spare the aryl bromide.

Module 3: Optimized Protocols

Protocol A: The "Titanium Standard" (High Yield)

Best for: Secondary amines or difficult primary amines where yield is paramount.

Reagents:

  • 3-Bromobenzophenone (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • Titanium(IV) Isopropoxide (

    
    ) (1.25 – 1.5 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: THF (anhydrous)

Step-by-Step:

  • Imine Formation: In a flame-dried flask under Nitrogen, dissolve 3-bromobenzophenone and the amine in anhydrous THF.

  • Activation: Add

    
     dropwise. The solution may turn slightly yellow/orange.
    
  • Equilibrium Shift: Stir at ambient temperature for 12–18 hours. Note: For extremely hindered amines, heat to 40-50°C.

  • Reduction: Cool the mixture to 0°C. Add

    
     carefully (solid or dissolved in minimal MeOH).
    
  • Quench (Critical): After 2 hours, quench by adding water (to hydrolyze the titanium alkoxides). A heavy white precipitate (

    
    ) will form.
    
  • Workup: Filter the white solid through Celite. Wash the pad with EtOAc. Extract the filtrate with EtOAc/Brine.

Protocol B: Leuckart-Wallach Reaction (Scalable)

Best for: Synthesis of primary amines (using Formamide) or N-methyl amines (using Formic Acid/Formaldehyde) without metal waste.

Reagents:

  • 3-Bromobenzophenone

  • Formamide (Excess, 5–10 equiv)

  • Formic Acid (Catalytic)

Step-by-Step:

  • Mix ketone and formamide in a round-bottom flask.

  • Heat to 160–180°C for 6–12 hours. (High heat is required to overcome the steric barrier of the benzophenone).

  • Cool and treat with concentrated HCl to hydrolyze the intermediate N-formyl derivative.

  • Basify with NaOH and extract.

Module 4: Comparative Data

ParameterNaBH(OAc)3 (STAB)NaBH3CNTi(OiPr)4 + NaBH4Leuckart-Wallach
Imine Conversion Low (<30%)ModerateHigh (>90%) High (Thermal)
Side Product (Alcohol) HighModerateLow Low
Safety Profile GoodToxic (HCN risk)Moderate (Ti waste)Good (High Temp)
Rec. for 3-Br-Benzophenone Not RecommendedViable (pH control)Recommended Alternative

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, 2527.[2]

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Carlson, R., et al. (1993).[4] "An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction." Acta Chemica Scandinavica, 47, 1046.[4]

Sources

Troubleshooting

purification of alpha-(3-Bromophenyl)benzylamine by recrystallization vs distillation

Technical Support: Purification Protocols for -(3-Bromophenyl)benzylamine -(3-Bromophenyl)benzylamine (CAS: 55095-16-4) Synonyms: (3-Bromophenyl)(phenyl)methanamine; 3-Bromobenzhydrylamine.[1][2] Executive Summary & Deci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support: Purification Protocols for -(3-Bromophenyl)benzylamine


-(3-Bromophenyl)benzylamine (CAS: 55095-16-4)
Synonyms:  (3-Bromophenyl)(phenyl)methanamine; 3-Bromobenzhydrylamine.[1][2]

Executive Summary & Decision Matrix

Welcome to the Technical Support Center. You are likely working with a crude reaction mixture resulting from a Leuckart reaction or reductive amination of 3-bromobenzophenone. The purification of


-(3-Bromophenyl)benzylamine presents a classic dilemma in process chemistry: the trade-off between thermal stress (distillation) and solid-state kinetics (crystallization).[1]

This molecule is a high-boiling, air-sensitive amine.[1][2] Oxidative degradation (yellowing) and thermal elimination are primary risks.[1]

The Decision Matrix: Which Path to Choose?
FeatureVacuum Distillation Recrystallization (Salt Formation)
Target Form Free Base (Viscous Oil/Low MP Solid)Salt (HCl, Hydrobromide, Tartrate)
Primary Utility Bulk removal of non-volatiles (tar, salts).[1][2]High chemical purity (>99.5%) & optical resolution.[1]
Throughput High (Fast for large crude volumes).[1]Lower (Requires drying/filtration time).[1]
Thermal Risk High (Requires

pot temp).[3]
Low (Room temp to

).
Yield Typically 80-90% (Physical loss).[1][2]70-85% (Mother liquor loss).[1][2]
Recommendation Use for crude cleanup (purity <90%).[1]Use for final API/Intermediate (purity >95%).
Workflow Decision Logic

(Visualizing the selection process based on your current purity and goals)

purification_decision start Start: Crude Reaction Mixture purity_check Check Purity (HPLC/GC) start->purity_check high_imp High Impurities (<90%) or Tarry Residue purity_check->high_imp Dirty med_imp Moderate Purity (>90%) purity_check->med_imp Clean distill High Vacuum Distillation (Isolate Free Base) high_imp->distill salt_form Salt Formation (HCl or Tartrate) med_imp->salt_form distill->salt_form If higher purity needed final_base Final Product: Free Base distill->final_base recryst Recrystallization (IPA/Ethanol) salt_form->recryst final_salt Final Product: Amine Salt recryst->final_salt final_salt->final_base Optional Neutralization

Figure 1: Decision logic for selecting the purification route based on input purity.

Protocol A: Vacuum Distillation (Free Base)

Context: The free base is likely a viscous liquid or low-melting solid.[1] Because of the high boiling point (estimated


 at atm), atmospheric distillation will destroy the molecule.[1]
Required Setup[1][4]
  • Vacuum: High vacuum line or pump capable of

    
    .[1]
    
  • Gas: Nitrogen/Argon bleed (Capillary) to prevent oxidation.[1]

  • Glassware: Short-path distillation head (Vigreux column is usually unnecessary and causes hold-up).[1][2]

Step-by-Step Procedure
  • Degassing: Stir the crude oil under high vacuum at RT for 30 mins to remove volatile solvents/moisture.

  • Inert Atmosphere: Introduce a faint bleed of

    
     through a capillary if using an oil pump, or ensure the system is flushed with 
    
    
    
    before pulling vacuum.[1][2]
  • Heating: Use an oil bath. Do not use a mantle (hot spots cause decomposition).[1]

    • Target Bath Temp: Start at

      
       and ramp slowly.
      
    • Expected Vapor Temp: Likely

      
       at 
      
      
      
      .[1]
  • Collection: Discard the first 5% (forerun). Collect the main fraction as a clear to pale yellow oil.[1]

Troubleshooting Guide (Distillation)
SymptomProbable CauseCorrective Action
Product turns dark yellow/brown Oxidation or Thermal Decomposition.[1][2]Ensure system is leak-free.[1][2] Lower bath temp and improve vacuum (

).
Rapid pressure fluctuation ("Bumping") High viscosity/Trapped volatiles.[1]Use a larger stir bar.[1] Increase stir rate. Ensure "degassing" step was sufficient.[1]
Product solidifies in condenser High melting point of free base.[1]Turn off condenser cooling water. Allow the hot vapor to warm the condenser glass, or use a heat gun gently on the bridge.[1]
No distillate despite high bath temp Vacuum insufficient.Check pump oil and seals.[1] Diarylmethylamines have very low vapor pressure; you need deep vacuum.[1]

Protocol B: Recrystallization (Salt Formation)

Context: This is the Gold Standard for pharmaceutical purity. The free base is converted to a crystalline lattice (usually HCl), rejecting impurities into the mother liquor.[1]

The "Oiling Out" Phenomenon

Diarylmethylamine salts are notorious for "oiling out" (forming a second liquid phase) instead of crystallizing, especially if the solvent is too polar or the concentration is too high.[1]

Step-by-Step Procedure (Hydrochloric Acid Salt)
  • Dissolution: Dissolve 10g of crude amine (free base) in

    
     of dry Ethanol  or Isopropanol (IPA) .
    
    • Note: Do not use water yet.[1]

  • Acidification:

    • Preferred: Add

      
       equivalents of HCl in Dioxane  or HCl in Ethanol  dropwise with vigorous stirring.
      
    • Alternative: Bubble dry HCl gas.[1][4]

    • Avoid: Aqueous HCl (conc.) unless you plan to recrystallize from water/alcohol, which increases yield loss.[1][2]

  • Nucleation:

    • The solution will warm up (exothermic).[1]

    • If a precipitate forms immediately, heat to reflux until dissolved.[2]

  • Crystallization:

    • Allow to cool to RT slowly (turn off heat, leave in oil bath).

    • If no crystals form:[2] Add an anti-solvent (Diethyl Ether or Ethyl Acetate) dropwise until slight turbidity persists, then cool to

      
      .[2]
      
  • Filtration: Collect white crystals. Wash with cold Ether.[1]

Recrystallization Workflow

recryst_flow step1 Dissolve Free Base (Ethanol/IPA) step2 Add HCl (anhydrous) Control Exotherm step1->step2 check Precipitate? step2->check heat Heat to Reflux (Dissolve completely) check->heat Yes (Slurry) antisolvent Add Anti-Solvent (Ether/EtOAc) check->antisolvent No (Solution) cool Slow Cool -> 4°C heat->cool antisolvent->cool filter Filter & Wash cool->filter

Figure 2: Protocol for converting the amine to its HCl salt and recrystallizing.

Troubleshooting Guide (Recrystallization)
IssueDiagnosisSolution
"Oiling Out" (Two liquid phases) Temperature too high or solvent too polar.[1][2]Re-heat to dissolve.[1] Add more Ethanol (to compatibilize) or scratch the glass with a rod.[1] Seed crystals are critical here.
Sticky/Gummy Solid Impurities trapped in lattice.[1]Triturate (grind) the gum with anhydrous Diethyl Ether.[1] This removes non-polar impurities and hardens the solid.[1]
Low Yield (<50%) Salt is too soluble in alcohol.[1]Reduce alcohol volume next time. Use more anti-solvent (Ether) to force precipitation.[1]
Colored Crystals (Pink/Yellow) Oxidation products trapped.[1]Recrystallize again using activated charcoal . Boil solution with charcoal, filter hot through Celite, then crystallize.

Frequently Asked Questions (FAQ)

Q: I need to separate the enantiomers. Can I use this guide? A: The distillation and HCl recrystallization protocols above will not separate enantiomers (they purify the Racemate).[1] To separate enantiomers, you must replace HCl with a chiral acid (e.g., L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid) in Step 2 of the Recrystallization protocol.[1][2] This forms diastereomeric salts which have different solubilities and can be separated by fractional crystallization [4].[1]

Q: Can I use aqueous HCl instead of anhydrous? A: Yes, but the solubility of benzylamine salts in water is often high, leading to significant yield loss.[2] If you use aqueous HCl, you may need to strip the water via rotary evaporation (azeotrope with toluene) to get a solid, then recrystallize that solid from IPA/Ether.[2]

Q: How do I store the purified compound? A:

  • Free Base: Store under Nitrogen at

    
    .[1] It absorbs 
    
    
    
    from air to form carbamates/carbonates over time.[1]
  • HCl Salt: Stable at room temperature in a desiccator.

References

  • PubChem. (n.d.).[1] Compound Summary: (3-Bromophenyl)methanamine.[1][2][5][6][7] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for amine salt formation and recrystallization techniques).

  • Org. Synth. (1943).[1] Benzhydrylamine Hydrochloride.[1][4] Organic Syntheses, Coll. Vol. 2, p.71. (Foundational protocol for diarylmethylamine synthesis and purification).

  • Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Reference for chiral resolution of benzylamines using tartaric acid).

  • Pfizer Inc. (2005).[1] Process for the preparation of sertraline. U.S. Patent 6,897,340.[1] (Describes industrial purification of similar halogenated diarylmethylamine intermediates).

Sources

Optimization

Technical Support Center: Storage Stability of α-(3-Bromophenyl)benzylamine Hydrochloride

This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and stability of alpha-(3-Bromophenyl)benzylamine hy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and stability of alpha-(3-Bromophenyl)benzylamine hydrochloride salt. As a senior application scientist, my goal is to provide not just procedural steps but also the underlying scientific reasoning to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for α-(3-Bromophenyl)benzylamine hydrochloride?

A1: Based on the chemical nature of benzylamine hydrochloride salts, the optimal storage conditions are crucial for maintaining the compound's integrity. For long-term storage (greater than 6 months), the following conditions are recommended:

  • Temperature: ≤ 4°C (refrigerated). Some suppliers may recommend -20°C for powder forms, which is also an excellent practice for minimizing degradation kinetics.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[2][3] The free amine, which can exist in equilibrium, is sensitive to carbon dioxide in the air.

  • Light: Protect from light. Use an amber vial or store the container in a dark place. Photo-oxidation is a potential degradation pathway for aromatic amines.

  • Moisture: The compound should be stored in a tightly sealed container in a dry environment, preferably in a desiccator. Hydrochloride salts of amines can be hygroscopic, and moisture can facilitate hydrolysis or other degradation reactions.[3][4]

Table 1: Recommended Storage Conditions Summary

ParameterConditionRationale
Temperature≤ 4°CSlows down the rate of potential chemical degradation.
AtmosphereInert Gas (Argon, Nitrogen)Prevents oxidation and reaction with atmospheric CO₂.
LightProtect from light (Amber Vial)Minimizes the risk of photolytic degradation.
MoistureTightly sealed, desiccated environmentPrevents hydrolysis and physical changes due to water absorption (hygroscopicity).[3][4]
Q2: My container of α-(3-Bromophenyl)benzylamine hydrochloride has been on the shelf for over a year at room temperature. Is it still usable?

A2: It is plausible that the compound has undergone some degradation. Before using it in a critical experiment, you must re-qualify the material. Room temperature storage, especially if not protected from light, air, and humidity, can lead to oxidation and hydrolysis.

We recommend performing the following checks:

  • Visual Inspection: Check for any change in color (e.g., yellowing or browning) or physical state (e.g., clumping, melting).

  • Purity Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity.[5][6] Compare the chromatogram to a reference standard or the original certificate of analysis. Look for the appearance of new impurity peaks or a decrease in the main peak's area percentage.

  • Solubility Test: Check if the solubility in your intended solvent matches the expected behavior.

If significant degradation is observed (e.g., >2-3% total impurities), it is advisable to use a fresh batch of the compound for your experiments to ensure data integrity.

Q3: What are the primary chemical degradation pathways for this compound?

A3: While specific degradation studies for this exact molecule are not widely published, we can infer the most likely pathways based on its structure—a secondary benzylamine hydrochloride.

  • Oxidation: The benzylic carbon-nitrogen bond is susceptible to oxidation.[7] This can be initiated by atmospheric oxygen, light, or trace metal impurities. Oxidative degradation can lead to the formation of the corresponding imine, which can then hydrolyze to form 3-bromobenzaldehyde and aniline .[8]

  • Photodecomposition: Aromatic compounds, especially those with amine functionalities, can be sensitive to UV light, leading to complex degradation pathways.

  • Hydrolysis (Moisture Driven): Although the hydrochloride salt is generally stable, excessive moisture can lead to dissociation and potentially facilitate other reactions.[7] For solid dosage forms, moisture can promote crystallinity changes.[7]

Below is a diagram illustrating a potential oxidative degradation pathway.

G cluster_main Potential Oxidative Degradation Pathway Compound α-(3-Bromophenyl)benzylamine HCl Intermediate Imine Intermediate Compound->Intermediate Oxidation (-H₂) Product1 3-Bromobenzaldehyde Intermediate->Product1 Hydrolysis (+H₂O) Product2 Aniline Intermediate->Product2 Hydrolysis (+H₂O)

Caption: Potential oxidative degradation of the parent compound.

Troubleshooting Guide

Problem 1: I am seeing a new, unexpected peak in my HPLC analysis.

Issue: A new peak, often at a different retention time from the main compound, appears in the chromatogram of an aged sample or a sample prepared from it.

Potential Cause: This is a classic sign of chemical degradation.[9] The new peak represents a degradation product. Based on the likely degradation pathways, this could be 3-bromobenzaldehyde, aniline, or an oxidation byproduct.

Troubleshooting Workflow:

  • Confirm the Observation: Re-run the analysis with a freshly prepared sample from the same bottle to rule out sample preparation artifacts. If possible, analyze a sample from a new, unopened batch as a control.

  • Characterize the Impurity: If you have access to mass spectrometry (LC-MS), analyze the sample to determine the molecular weight of the impurity peak.[10] This can provide strong evidence for its identity (e.g., matching the mass of 3-bromobenzaldehyde).

  • Perform a Forced Degradation Study (Stress Test): To confirm the identity of the degradation product and understand the compound's vulnerabilities, a forced degradation study is invaluable.[9][11] This involves subjecting the compound to harsh conditions to accelerate degradation.

Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade the α-(3-Bromophenyl)benzylamine hydrochloride and analyze the resulting products to identify potential impurities seen in routine analysis.

Materials:

  • α-(3-Bromophenyl)benzylamine hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • HPLC system with UV detector

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.[9]

    • Thermal Stress: Keep 2 mL of the stock solution in a sealed vial.

    • Control: Keep 2 mL of the stock solution at room temperature, protected from light.

  • Incubation: Place the Acid, Base, Oxidation, and Thermal samples in a water bath at 60°C for 24 hours. Keep the control sample at room temperature.

  • Sample Preparation for Analysis: After incubation, allow samples to cool. Neutralize the acid and base samples with an equivalent amount of NaOH and HCl, respectively. Dilute all samples (including control and oxidative) to a final concentration of ~0.1 mg/mL with the mobile phase.

  • HPLC Analysis: Analyze all samples by HPLC. Compare the chromatograms. Look for the formation of new peaks under specific stress conditions. If the unknown peak in your original sample matches the retention time of a peak generated under oxidative stress, it strongly suggests an oxidative degradant.

Caption: Troubleshooting workflow for an unexpected HPLC peak.

Problem 2: The solid material has turned from white to yellow/brown.

Issue: The crystalline powder, which was initially white or off-white, has developed a distinct color upon storage.

Potential Cause: Discoloration is a strong visual indicator of chemical degradation. For amines, this is often due to minor levels of oxidation, which can create highly conjugated, colored impurities. Even a very small percentage of a colored degradant can be visually apparent.

Troubleshooting Steps:

  • Do Not Use in Critical Applications: Consider the material compromised until proven otherwise.

  • Document the Change: Take a picture and note the date of observation and storage conditions.

  • Perform Purity Analysis: Run an HPLC or other quantitative analysis to determine the extent of degradation. While the color may be intense, the actual purity loss might be small (e.g., 1-2%).

  • Purification (for non-GMP use): If a fresh lot is unavailable and the material is for non-critical research, purification might be an option. A common method for amines is to dissolve the material in an organic solvent (like ether), precipitate the hydrochloride salt by adding ethereal HCl, filter the solid, and wash it.[12] However, this should be done with caution and the purified material must be re-analyzed. For most applications, acquiring a new, certified lot is the recommended and most time-efficient solution.

References

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. [Link]

  • Pharmapproach. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. [Link]

  • Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Applied Sciences, 11(13), 2373-2378.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?. [Link]

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. [Link]

  • Vaia. (n.d.). Write the structure of benzylamine hydrochloride in two different ways, and name the hydrochloride as an ammonium salt. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. [Link]

  • Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS. [Link]

  • Wikipedia. (n.d.). Benzylamine. [Link]

  • OSTI.gov. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. [Link]

  • Reddit. (2024). How to purify Benzylamine?. [Link]

  • Pearson. (2023). Write the structure of benzylamine hydrochloride in two different. [Link]

  • RSC Publishing. (n.d.). Degradation of benzylamines during chlorination and chloramination. [Link]

  • SciSpace. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. [Link]

Sources

Reference Data & Comparative Studies

Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of alpha-(3-Bromophenyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. Its a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. Its ability to provide precise mass-to-charge ratio (m/z) information for a molecule and its fragments offers a detailed fingerprint, crucial for identifying novel compounds, characterizing metabolites, and ensuring the purity of pharmaceutical agents. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of alpha-(3-Bromophenyl)benzylamine, a compound of interest in synthetic and medicinal chemistry. By juxtaposing theoretical fragmentation pathways with experimental data from structurally related molecules, we aim to provide a robust framework for the interpretation of its mass spectrum.

Principles of Electron Ionization Mass Spectrometry in Structural Elucidation

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule in the gas phase with a high-energy electron beam (typically 70 eV)[1][2]. This energetic collision dislodges an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M+•). The M+• is often unstable and undergoes a series of predictable bond cleavages, generating a cascade of smaller, charged fragments. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio, creating a unique fragmentation pattern that is intrinsic to the molecule's structure.

Structural Anatomy and Predicted Fragmentation of alpha-(3-Bromophenyl)benzylamine

alpha-(3-Bromophenyl)benzylamine possesses several key structural features that will dictate its fragmentation behavior: a secondary amine linkage, a phenyl ring, and a 3-bromophenyl moiety. The presence of a nitrogen atom and a bromine atom introduces specific and predictable fragmentation pathways.

The Molecular Ion: A Tale of Two Isotopes

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion. Bromine has two naturally occurring isotopes, 79Br and 81Br, in nearly a 1:1 ratio of abundance[3][4]. Consequently, the molecular ion of alpha-(3-Bromophenyl)benzylamine (C14H14BrN) will appear as a pair of peaks of almost equal intensity, separated by two m/z units. The monoisotopic mass of the M+• containing 79Br is 275.03 u, and the [M+2]+• peak containing 81Br will be at m/z 277.03.

Major Fragmentation Pathways: A Predicted Cascade

Based on established fragmentation rules for amines and halogenated aromatic compounds, the following pathways are predicted for alpha-(3-Bromophenyl)benzylamine under EI-MS:

  • Alpha-Cleavage (Benzylic Cleavage): This is a dominant fragmentation pathway for amines[5]. Cleavage of the C-C bond adjacent to the nitrogen atom is highly favored due to the stabilization of the resulting cation by the nitrogen lone pair. For alpha-(3-Bromophenyl)benzylamine, two primary alpha-cleavage routes are possible:

    • Loss of a bromophenyl radical: This would lead to the formation of a resonance-stabilized N-benzyliminium ion at m/z 106 .

    • Loss of a phenyl radical: This would result in the formation of a 3-bromobenzyliminium ion, which would appear as an isotopic pair at m/z 184 and 186 .

  • Benzylic C-N Bond Cleavage: Direct cleavage of the C-N bond can also occur, leading to the formation of a benzyl cation (m/z 91 ) and a 3-bromobenzylaminyl radical, or a 3-bromobenzyl cation (m/z 169/171 ) and a benzylaminyl radical. The benzyl cation at m/z 91 is a very common and often abundant ion in the mass spectra of compounds containing a benzyl group, as it can rearrange to the highly stable tropylium ion.

  • Loss of Bromine: The C-Br bond can cleave to lose a bromine radical, resulting in an ion at m/z 196 .

  • Ring Fragmentation: The aromatic rings can also undergo fragmentation, although these ions are typically of lower abundance compared to those from the more facile alpha-cleavage and benzylic cleavage pathways.

Comparative Analysis with Experimental Data

To substantiate these predictions, we will compare them with the experimental EI mass spectrum of a closely related compound, N-methylbenzylamine, and consider findings from studies on similar chemical classes.

Experimental Benchmark: N-Methylbenzylamine

The experimental EI-MS of N-methylbenzylamine (C8H11N) provides an excellent reference for the fragmentation of a secondary benzylamine. The mass spectrum is dominated by a base peak at m/z 44 , corresponding to the [CH3NH=CH2]+ ion formed via alpha-cleavage with the loss of a phenyl radical. A significant peak is also observed at m/z 91 , the benzyl/tropylium cation, resulting from C-N bond cleavage. The molecular ion is observed at m/z 121 [6][7][8].

This experimental evidence strongly supports the prediction that alpha-cleavage will be a major fragmentation pathway for alpha-(3-Bromophenyl)benzylamine, leading to the formation of iminium ions.

Insights from Brominated Aromatic Compounds

Studies on the mass spectrometry of halogenated aromatic compounds have shown that the loss of the halogen atom is a common fragmentation pathway[9][10]. The relative ease of this cleavage depends on the position of the halogen on the aromatic ring and the overall stability of the resulting cation. For alpha-(3-Bromophenyl)benzylamine, the loss of the bromine radical is a plausible event.

Predicted Fragmentation Summary

The following table summarizes the major predicted fragment ions for alpha-(3-Bromophenyl)benzylamine.

m/z (Predicted)Ion Structure/FormulaFragmentation Pathway
275/277[C14H14BrN]+•Molecular Ion (M+•)
184/186[Br-C6H4-CH=NH-C6H5]+Alpha-cleavage (loss of phenyl radical)
169/171[Br-C6H4-CH2]+C-N bond cleavage (loss of benzylamine radical)
106[C6H5-CH=NH-CH2]+Alpha-cleavage (loss of bromophenyl radical)
91[C7H7]+C-N bond cleavage (loss of 3-bromobenzylamine radical)
196[C14H14N]+Loss of Br radical

Visualizing the Fragmentation Cascade

The predicted fragmentation pathways can be visualized using the following diagram:

fragmentation_pathway M [C14H14BrN]+• m/z 275/277 (Molecular Ion) F1 [C8H8N]+ m/z 106 M->F1 - •C7H6Br F2 [C7H6BrN]+ m/z 184/186 M->F2 - •C6H5 F3 [C7H7]+ m/z 91 M->F3 - •C7H7BrN F4 [C7H6Br]+ m/z 169/171 M->F4 - •C7H8N F5 [C14H14N]+ m/z 196 M->F5 - •Br

Predicted EI-MS fragmentation of alpha-(3-Bromophenyl)benzylamine.

Alternative Analytical Techniques for Structural Confirmation

While mass spectrometry is a powerful tool, a comprehensive structural elucidation relies on complementary analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide definitive information about the carbon-hydrogen framework.

    • 1H NMR: The spectrum of alpha-(3-Bromophenyl)benzylamine is expected to show distinct signals for the aromatic protons in the phenyl and 3-bromophenyl rings, typically in the range of 7.0-7.5 ppm. The benzylic protons (CH2) adjacent to the nitrogen and the aromatic rings would likely appear as singlets or coupled multiplets in the 3.5-4.5 ppm region. The N-H proton would give a broad singlet that can be exchanged with D2O.

    • 13C NMR: The 13C NMR spectrum would show distinct signals for each of the 14 carbon atoms. The carbon atom attached to the bromine would be significantly influenced, and its chemical shift would be a key identifier. Aromatic carbons typically resonate between 110-160 ppm, while the benzylic carbons would be expected in the 40-60 ppm range.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. For alpha-(3-Bromophenyl)benzylamine, the key diagnostic peaks would be:

    • A weak to medium N-H stretching vibration around 3300-3500 cm-1, characteristic of a secondary amine.

    • C-H stretching vibrations for the aromatic rings just above 3000 cm-1 and for the CH2 groups just below 3000 cm-1.

    • C=C stretching vibrations for the aromatic rings in the 1450-1600 cm-1 region.

    • A C-N stretching vibration in the 1250-1335 cm-1 range for the aromatic amine.

Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum

The following is a generalized protocol for acquiring an EI mass spectrum of a compound like alpha-(3-Bromophenyl)benzylamine using a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of the purified compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to 250 °C.

    • GC Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Injection and Data Acquisition: Inject 1 µL of the sample solution into the GC-MS. The compound will be separated from any impurities on the GC column before entering the mass spectrometer for ionization and analysis.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the target compound. Identify the molecular ion and major fragment ions.

Conclusion

The predicted electron ionization mass spectrometry fragmentation pattern of alpha-(3-Bromophenyl)benzylamine is characterized by a prominent molecular ion peak with a distinct M/M+2 isotopic signature, and major fragment ions resulting from alpha-cleavage and benzylic C-N bond cleavage. The formation of the benzyl/tropylium cation at m/z 91 is highly anticipated. While this guide provides a robust theoretical framework, experimental verification is paramount. The synergistic use of mass spectrometry with other analytical techniques like NMR and IR spectroscopy will provide an unambiguous structural confirmation, a critical step in any research and development endeavor.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Organic Chemistry | OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • Oreate AI Blog. (2024). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). N-Methylbenzylamine. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound N-Methylbenzylamine (FDB012647). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). N-benzyl-1-(3-bromophenyl)methanamine (C14H14BrN). Retrieved from [Link]

  • Balabanovich, A. I., Luda, M. P., & Operti, L. (2004). GC/MS Identification of Pyrolysis Products from 1,2-Bis(2,4,6-Tribromophenoxy)ethane. Journal of Fire Sciences, 22(4), 269–292. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • PubMed. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry, 63(3), 452–457. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2).
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]

  • NIST. (n.d.). Benzenemethanamine, N-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron ionization time-of-flight mass spectrometry: Historical review and current applications. Retrieved from [Link]

  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]

  • PubMed. (2023). The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology. Current Opinion in Biotechnology, 82, 102965. [Link]

  • Aiken, A. C., DeCarlo, P. F., Kroll, J. H., Worsnop, D. R., Huffman, J. A., Docherty, K. S., Ulbrich, I. M., Mohr, C., Kimmel, J. R., Sueper, D., Sun, Y., Zhang, Q., Trimborn, A., Northway, M., Ziemann, P. J., Canagaratna, M. R., Onasch, T. B., Alfarra, M. R., Prévôt, A. S. H., … Jimenez, J. L. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(22), 8350–8358. [Link]

  • Future4200. (n.d.). Chapter 11 - Amines. Retrieved from [Link]

Sources

Validation

IR spectroscopy characteristic peaks for alpha-(3-Bromophenyl)benzylamine

Topic: Comparative IR Spectroscopy Guide: -(3-Bromophenyl)benzylamine vs. Structural Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Comparative IR Spectro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative IR Spectroscopy Guide:


-(3-Bromophenyl)benzylamine vs. Structural Analogs
Content Type:  Publish Comparison Guide
Audience:  Researchers, Scientists, Drug Development Professionals

Comparative IR Spectroscopy Guide: -(3-Bromophenyl)benzylamine

Executive Summary: The Spectroscopic Identity

In the synthesis of diarylmethylamine scaffolds—critical pharmacophores in antihistamines and sertraline-like antidepressants—structural fidelity is paramount.


-(3-Bromophenyl)benzylamine (CAS: 55095-16-4) presents a unique analytical challenge. Unlike its unsubstituted parent (benzhydrylamine) or its para-isomer, this compound’s identity hinges on the subtle vibrational modes of the meta-substituted aromatic ring.

This guide provides a technical roadmap for distinguishing


-(3-Bromophenyl)benzylamine from its closest structural analogs using Infrared (IR) Spectroscopy. By focusing on the "fingerprint" differentiation between meta and para substitution patterns, researchers can validate regio-isomeric purity without immediate recourse to NMR.
Molecular Anatomy & Vibrational Logic

To interpret the spectrum, we must first deconstruct the molecule into its vibrational oscillators. The molecule consists of a central chiral methylamine linker flanking two aromatic systems: a monosubstituted phenyl ring and a 3-bromophenyl ring.

Key Vibrational Zones:

  • The Amine Head (

    
    ):  A primary amine susceptible to hydrogen bonding.
    
  • The Aromatic Core: Two distinct ring systems (Mono vs. Meta).

  • The Halogen Anchor (

    
    ):  A heavy atom stretch in the far-IR/fingerprint region.
    
Diagram: Vibrational Mode Mapping

VibrationalLogic Molecule α-(3-Bromophenyl) benzylamine Amine Primary Amine (-NH2) Molecule->Amine Linker Methine Linker (C-H) Molecule->Linker RingA Phenyl Ring (Monosubstituted) Molecule->RingA RingB 3-Bromophenyl Ring (Meta-substituted) Molecule->RingB NH_Stretch NH_Stretch Amine->NH_Stretch 3300-3400 cm⁻¹ (Doublet) NH_Scissor NH_Scissor Amine->NH_Scissor ~1600 cm⁻¹ Mono_Overtone Mono_Overtone RingA->Mono_Overtone 1700-2000 cm⁻¹ (4-finger pattern) Mono_OOP Mono_OOP RingA->Mono_OOP 690 & 730-770 cm⁻¹ Meta_OOP Meta_OOP RingB->Meta_OOP 690, 780, 880 cm⁻¹ (Critical ID) CBr_Stretch CBr_Stretch RingB->CBr_Stretch 500-700 cm⁻¹

Figure 1: Deconstruction of vibrational modes contributing to the IR spectrum. Note the distinct Out-of-Plane (OOP) bending regions for the two different aromatic rings.

Comparative Analysis: Target vs. Alternatives

The primary risk in synthesizing this compound is regio-isomer contamination (e.g., forming the para-bromo isomer due to directing group effects in precursors) or incomplete functionalization (remaining benzhydrylamine).

Table 1: Characteristic Peak Comparison
Functional GroupModeTarget:

-(3-Br)
Alternative 1:

-(4-Br) (Isomer)
Alternative 2: Benzhydrylamine (Parent)
Primary Amine N-H Stretch3300–3400 cm

(Doublet)
3300–3400 cm

(Doublet)
3300–3400 cm

(Doublet)
Aromatic C-H C-H Stretch3000–3100 cm

3000–3100 cm

3000–3100 cm

Fingerprint (OOP) Subst. Pattern 690, 780–800 cm

(Meta)
800–850 cm

(Para, Strong)
690, 730–770 cm

(Mono only)
C-Br Bond Stretch500–650 cm

500–650 cm

Absent
Overtones 1600–2000 cm

Complex Mix (Mono + Meta)Complex Mix (Mono + Para)Distinct "4-finger" pattern (Mono)
Detailed Differentiators:
  • The "Meta" vs. "Para" Showdown (600–900 cm

    
    ): 
    
    • Target (

      
      -3-Br):  Look for the meta-substitution signature. This typically manifests as a strong band near 780–800 cm
      
      
      
      and a second band near 690 cm
      
      
      . The 690 cm
      
      
      band often overlaps with the monosubstituted ring of the benzylamine backbone, creating a very intense, broadened absorption in this region.
    • Alternative (

      
      -4-Br):  The para-substituted isomer lacks the 690/780 pattern. Instead, it displays a single, dominant, intense band in the 800–850 cm
      
      
      
      region (two adjacent hydrogens). Absence of the 800–850 band is the quickest way to rule out para-contamination.
  • The "Parent" Check (Benzhydrylamine):

    • If the C-Br stretch (low frequency, <650 cm

      
      ) is absent, or if the spectrum perfectly matches the "4-finger" overtone pattern (1700–2000 cm
      
      
      
      ) of a pure monosubstituted benzene without the disruption of the bromine, the reaction failed to incorporate the halogen.
Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, follow this protocol designed to mitigate the hygroscopic nature of primary amines.

Method: Attenuated Total Reflectance (ATR) - Diamond Crystal. Why ATR? Solid/oil amines can react with KBr pellets (ion exchange) or absorb moisture during grinding. ATR is non-destructive and faster.

Step-by-Step Workflow:

  • Background Scan: Run an air background (32 scans, 4 cm

    
     resolution). Ensure 
    
    
    
    doublet (2350 cm
    
    
    ) is minimized.
  • Sample Prep:

    • If Oil: Place 1 drop directly on the crystal.

    • If Solid (HCl Salt): Press firmly to ensure contact. Note: Amine salts show broad ammonium (

      
      ) bands (2800–3200 cm
      
      
      
      ) rather than the sharp doublet of the free base.
  • Acquisition: Collect 16–32 scans.

  • Validation Check (Self-Correction):

    • Check 1: Is there a broad hump >3400 cm

      
      ? Result:  Sample is wet (
      
      
      
      ). Dry and re-run.
    • Check 2: Is the doublet at 3300-3400 cm

      
       visible? Result:  Confirms free base. If broad multiple bands appear ~3000 cm
      
      
      
      , you have the HCl salt.
    • Check 3: Is there a sharp peak at 1660 cm

      
      ? Result:  Impurity alert. This is likely the imine intermediate (
      
      
      
      ) or benzophenone precursor (
      
      
      ).
Quality Control Decision Tree

Use this logic flow to interpret the spectrum during synthesis monitoring.

QCDecisionTree Start Acquire IR Spectrum CheckNH Check 3300-3400 cm⁻¹ (N-H Stretch) Start->CheckNH CheckCO Check 1650-1700 cm⁻¹ (C=O or C=N) CheckNH->CheckCO Doublet Present Result_Parent Failed Reaction: Benzhydrylamine CheckNH->Result_Parent Single/No Band (Tertiary Amine?) CheckFinger Check 800-850 cm⁻¹ (Para vs Meta) CheckCO->CheckFinger Absent/Weak Result_Impurity Impurity Detected: Ketone/Imine CheckCO->Result_Impurity Strong Peak Result_Para Wrong Isomer: Para-Bromo Analog CheckFinger->Result_Para Strong Band @ 820 cm⁻¹ Result_Success Identity Confirmed: α-(3-Br)benzylamine CheckFinger->Result_Success Bands @ 690 & 780 cm⁻¹

Figure 2: QC Decision Tree for rapid spectral evaluation.

References
  • National Institute of Standards and Technology (NIST). "Benzhydrylamine IR Spectrum." NIST Chemistry WebBook, SRD 69. [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Authoritative text on aromatic substitution patterns).

  • PubChem. "3-Bromobenzylamine Compound Summary."[3] National Library of Medicine. [Link]

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling alpha-(3-Bromophenyl)benzylamine

Topic: Personal protective equipment for handling alpha-(3-Bromophenyl)benzylamine Audience: Researchers, scientists, and drug development professionals. Executive Safety Summary alpha-(3-Bromophenyl)benzylamine (CAS: 55...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling alpha-(3-Bromophenyl)benzylamine Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

alpha-(3-Bromophenyl)benzylamine (CAS: 55095-16-4) is a halogenated aromatic amine intermediate used in pharmaceutical synthesis. Unlike simple aliphatic amines, the introduction of the bromine atom and the benzyl structure increases its lipophilicity, potentially enhancing skin absorption while retaining the caustic properties typical of the amine class.

Critical Hazard Profile:

  • Corrosive (Category 1B): Capable of causing irreversible skin damage and blindness upon direct contact.

  • Acute Toxicity (Oral/Dermal): Harmful if swallowed or absorbed through the skin.

  • Target Organs: Mucous membranes, upper respiratory tract, eyes, and skin.[1]

Operational Directive: Treat this compound as a high-contact-risk corrosive . All handling protocols must prioritize preventing skin/eye contact and inhalation of aerosols.[1][2][3]

Hazard Assessment Matrix

Table 1: GHS Classification and Risk Management

Hazard ClassGHS CodeHazard StatementOperational Implication
Skin Corrosion H314 Causes severe skin burns and eye damage.[3][4][5]Zero-tolerance for skin exposure. Standard nitrile exam gloves are insufficient for prolonged handling; double-gloving or high-breakthrough materials are required.
Eye Damage H318 Causes serious eye damage.[1][3][4][6]Safety glasses are inadequate. Chemical splash goggles are mandatory; a face shield is required for volumes >10 mL.
Acute Toxicity H302 Harmful if swallowed.[1][2][3][4][6]Ingestion risk is low in labs, but cross-contamination (gloves

mouth) is a vector. Wash hands immediately after doffing PPE.
STOT-SE H335 May cause respiratory irritation.[1]All open-vessel manipulations must occur inside a certified chemical fume hood.
Personal Protective Equipment (PPE) Specification

Trustworthiness Note: The following recommendations are based on "Worst-Case" permeation data for halogenated aromatic amines, ensuring a safety margin even if specific breakthrough data is unavailable.

A. Hand Protection (The "Double-Shell" Protocol)

For corrosive amines, a single layer of disposable nitrile offers only splash protection (breakthrough < 5 mins for some amines).

  • Primary Layer (Inner): 4-mil Nitrile exam gloves (Tactility).

  • Secondary Layer (Outer): 8-mil Extended Cuff Nitrile or Neoprene (Chemical Barrier).

  • Critical Handling (Spills/Immersion): Use Silver Shield / 4H® (PE/EVAL/PE) laminate gloves. These provide >480 min breakthrough time for broad-spectrum amines.

B. Eye & Face Protection [1][2][3][5][6]
  • Standard Handling (<100 mg): Unvented Chemical Splash Goggles (ANSI Z87.1+).

  • Scale-Up (>100 mg or Liquid handling): Chemical Splash Goggles PLUS a polycarbonate Face Shield.

    • Reasoning: Amines are basic. Eye contact causes saponification of corneal lipids, leading to deep, penetrating burns that are harder to treat than acid burns.

C. Respiratory Protection
  • Primary Control: Engineering controls (Fume Hood) are preferred.

  • Secondary Control (If hood unavailable or cleaning spills):

    • Respirator: Half-face or Full-face elastomeric respirator.

    • Cartridge: Multi-Gas cartridge (Organic Vapor + Methylamine/Ammonia) combined with P100 particulate filter (e.g., 3M 60926).

D. Body Protection
  • Standard: Cotton lab coat (fire-resistant if using flammable solvents).

  • High-Risk: Chemical-resistant apron (Tychem® or PVC) worn over the lab coat during transfers to prevent "soak-through" burns.

PPE Decision Logic & Workflow

PPE_Decision_Tree Start Start: Handling alpha-(3-Bromophenyl)benzylamine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil / Solution State->Liquid Quantity_S Quantity? Solid->Quantity_S Quantity_L Quantity? Liquid->Quantity_L Low_Risk_S Protocol A: - Fume Hood - Goggles - Double Nitrile Gloves - Lab Coat Quantity_S->Low_Risk_S < 100 mg High_Risk_S Protocol B (Dust Risk): - Fume Hood - Goggles - Double Nitrile Gloves - N95/P100 Mask (if open) Quantity_S->High_Risk_S > 100 mg Low_Risk_L Protocol C: - Fume Hood - Goggles - Double Nitrile (Extended Cuff) - Lab Coat Quantity_L->Low_Risk_L < 10 mL High_Risk_L Protocol D (Splash Risk): - Fume Hood - Goggles + Face Shield - Silver Shield Gloves - Chem-Resistant Apron Quantity_L->High_Risk_L > 10 mL

Figure 1: PPE Selection Logic based on physical state and quantity. Protocol D represents the maximum protection level for scale-up operations.

Operational Protocols
Protocol 1: Weighing & Transfer
  • Preparation: Place a disposable balance mat or absorbent pad in the fume hood.

  • Anti-Static Measure: If the substance is a solid powder, use an anti-static gun to prevent particle scattering (amines can be sticky/hygroscopic).

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of bulk stocks.

  • Decontamination: Immediately wipe the balance area with a weak acid solution (e.g., 1% Citric Acid or Vinegar) followed by water to neutralize any unseen amine traces.

Protocol 2: Emergency Spill Response
  • Minor Spill (< 5 mL/g):

    • Alert nearby personnel.

    • Cover spill with Dry Sand or Vermiculite . Do not use paper towels initially (exothermic reaction risk).

    • Scoop material into a waste jar.

    • Wipe surface with dilute acetic acid (vinegar) to neutralize, then soap and water.

  • Major Spill (> 5 mL/g) or Outside Hood:

    • Evacuate the area immediately.[6]

    • Call EHS/Emergency Response.[6]

    • Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) if vapors are strong.

Disposal & Waste Management
  • Waste Stream: Segregate as "Basic/Alkaline Organic Waste" .

  • Incompatibility: NEVER mix with:

    • Acids (Exothermic neutralization).

    • Oxidizers (Fire/Explosion hazard).[2][5]

    • Acid Chlorides/Anhydrides (Violent reaction).[1]

  • Container: Use High-Density Polyethylene (HDPE) or Glass containers. Ensure the cap is vented if there is any risk of ongoing reaction/off-gassing.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 457587, Benzenemethanamine, 3-bromo-. Retrieved from [Link][4]

  • American Chemical Society (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

Sources

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